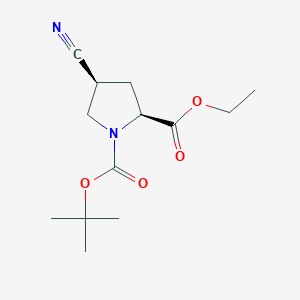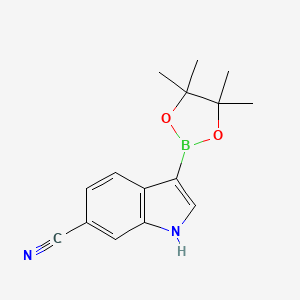
2-bromo-5-fluoro-N-phenylmethoxybenzamide
Übersicht
Beschreibung
2-Bromo-5-fluoro-N-phenylmethoxybenzamide (2-BFMPB) is an organic compound that has been widely studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Subheading Structural Analysis of Benzamide Derivatives
The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including derivatives similar to 2-bromo-5-fluoro-N-phenylmethoxybenzamide, have been explored. These studies reveal significant insights into the dihedral angles between benzene rings in these compounds, demonstrating the influence of substituents like bromo and fluoro groups on the overall molecular structure. This understanding is crucial in the design and synthesis of structurally precise molecules for various scientific applications (Suchetan et al., 2016).
Applications in Biological Systems
Subheading Potential Inhibition of Photosynthesis
Benzamide derivatives, closely related to 2-bromo-5-fluoro-N-phenylmethoxybenzamide, have been identified as inhibitors of photosynthetic electron transport. This finding indicates potential applications in studying and possibly regulating photosynthesis, with implications for understanding plant biology and developing agricultural technologies (Kráľová et al., 2013).
Molecular Interactions and Drug Development
Subheading GPR35 Agonist Development
Research into N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, structurally akin to 2-bromo-5-fluoro-N-phenylmethoxybenzamide, has shown promising results in developing potent agonists for the G Protein-Coupled Receptor-35 (GPR35). This receptor is a target for treating pain, inflammatory, and metabolic diseases, highlighting the potential of these compounds in therapeutic applications (Wei et al., 2018).
Imaging and Diagnostic Applications
Subheading Radiolabeled Benzamide Compounds in Tumor Imaging
The synthesis and in vivo evaluation of radiolabeled benzamide compounds, similar to 2-bromo-5-fluoro-N-phenylmethoxybenzamide, have been carried out. These studies reveal the potential of such compounds in identifying proliferating tumor cells using imaging techniques like PET, offering valuable tools for cancer diagnosis and the assessment of treatment efficacy (Rowland et al., 2006).
Eigenschaften
IUPAC Name |
2-bromo-5-fluoro-N-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c15-13-7-6-11(16)8-12(13)14(18)17-19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYKXSLZSQWPRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)C2=C(C=CC(=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-fluoro-N-phenylmethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



acetate](/img/structure/B3097916.png)



![3-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3097954.png)
![Spiro[3.3]heptane-2,6-diol](/img/structure/B3097964.png)





![4-(3,4,5-Trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3098022.png)
![({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine](/img/structure/B3098027.png)
![8-[3-(piperidin-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B3098031.png)